molecular formula C7H4Cl2N2O B11765010 Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- CAS No. 78998-28-4

Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-

Katalognummer: B11765010
CAS-Nummer: 78998-28-4
Molekulargewicht: 203.02 g/mol
InChI-Schlüssel: YSVQLNNTDFNERA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of both nitrogen and oxygen atoms within its ring structure, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloro-2-methylpyridine with suitable reagents to form the oxazole ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Isoxazole Derivatives: Compounds with a similar oxazole ring but differing in the position of the nitrogen and oxygen atoms.

Uniqueness

Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

78998-28-4

Molekularformel

C7H4Cl2N2O

Molekulargewicht

203.02 g/mol

IUPAC-Name

4,6-dichloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H4Cl2N2O/c1-3-10-6-4(12-3)2-5(8)11-7(6)9/h2H,1H3

InChI-Schlüssel

YSVQLNNTDFNERA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N=C(C=C2O1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.